molecular formula C9H13ClFN B591942 (S)-1-(3-Fluorophenyl)propan-1-amine hydrochloride CAS No. 1310923-31-9

(S)-1-(3-Fluorophenyl)propan-1-amine hydrochloride

Cat. No.: B591942
CAS No.: 1310923-31-9
M. Wt: 189.658
InChI Key: ODZRCWFYKMOLKD-FVGYRXGTSA-N
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Description

(S)-1-(3-Fluorophenyl)propan-1-amine hydrochloride is a chiral amine compound that features a fluorine atom on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-Fluorophenyl)propan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as (S)-1-(3-Fluorophenyl)propan-1-ol.

    Reaction Conditions: The precursor undergoes a reductive amination reaction using an amine source and a reducing agent like sodium cyanoborohydride.

    Purification: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-Fluorophenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

(S)-1-(3-Fluorophenyl)propan-1-amine hydrochloride has a broad range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme interactions and receptor binding.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (S)-1-(3-Fluorophenyl)propan-1-amine hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s fluorine atom can influence its binding affinity and selectivity, leading to unique biological activities.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(3-Chlorophenyl)propan-1-amine hydrochloride
  • (S)-1-(3-Bromophenyl)propan-1-amine hydrochloride
  • (S)-1-(3-Methylphenyl)propan-1-amine hydrochloride

Uniqueness

(S)-1-(3-Fluorophenyl)propan-1-amine hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance metabolic stability, increase lipophilicity, and improve binding interactions with molecular targets.

This comprehensive overview highlights the significance of this compound in various scientific domains

Properties

IUPAC Name

(1S)-1-(3-fluorophenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN.ClH/c1-2-9(11)7-4-3-5-8(10)6-7;/h3-6,9H,2,11H2,1H3;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZRCWFYKMOLKD-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC(=CC=C1)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310923-31-9
Record name (1S)-1-(3-fluorophenyl)propan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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